BenchChemオンラインストアへようこそ!

2-amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

Structure-Activity Relationship Medicinal Chemistry Heterocyclic Chemistry

2-Amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS 1354916-27-0) is a synthetic small-molecule heterocycle belonging to the 2-aminoimidazolone (2-amino-4,5-dihydro-1H-imidazol-4-one) class. Its molecular formula is C₁₄H₁₂ClN₃O₂ with a molecular weight of 289.72 g/mol.

Molecular Formula C14H12ClN3O2
Molecular Weight 289.71 g/mol
CAS No. 1354916-27-0
Cat. No. B6345750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one
CAS1354916-27-0
Molecular FormulaC14H12ClN3O2
Molecular Weight289.71 g/mol
Structural Identifiers
SMILESC1=COC(=C1)CC2(C(=O)NC(=N2)N)C3=CC=C(C=C3)Cl
InChIInChI=1S/C14H12ClN3O2/c15-10-5-3-9(4-6-10)14(8-11-2-1-7-20-11)12(19)17-13(16)18-14/h1-7H,8H2,(H3,16,17,18,19)
InChIKeyKEOCOHOYDLOONY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS 1354916-27-0): Structural and Procurement Baseline for a Synthetic 2-Aminoimidazolone Research Compound


2-Amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS 1354916-27-0) is a synthetic small-molecule heterocycle belonging to the 2-aminoimidazolone (2-amino-4,5-dihydro-1H-imidazol-4-one) class. Its molecular formula is C₁₄H₁₂ClN₃O₂ with a molecular weight of 289.72 g/mol . The compound features three pharmacophorically relevant substructures: a 2-aminoimidazolone core, a 4-chlorophenyl group at the 5-position, and a furan-2-ylmethyl substituent also at the 5-position, creating a chiral quaternary carbon center . It is supplied as a research-grade chemical (typically ≥95% purity) by multiple international vendors for pharmaceutical R&D and quality control applications . Critically, this compound shares the same molecular formula (C₁₄H₁₂ClN₃O₂) with the structurally unrelated clinical-stage CDC7 kinase inhibitor XL413 (BMS-863233, CAS 1169558-38-6), necessitating rigorous structural identity verification during procurement .

Why Generic Substitution Fails for 2-Amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one: Heteroatom-Dependent Physicochemical and Pharmacological Divergence Among Close Analogs


Within the 5-(4-chlorophenyl)-5-(arylmethyl)-2-aminoimidazolone sub-series, substituting the furan-2-ylmethyl group with a thiophen-2-ylmethyl, benzyl, or 4-chlorobenzyl group yields compounds with measurably distinct molecular weights, heteroatom compositions, and predicted physicochemical properties . The identity of the heteroatom (furan O vs. thiophene S vs. carbon-only benzyl) alters hydrogen-bond acceptor capacity, lipophilicity (LogP), and electronic distribution across the molecule . These differences preclude simple interchangeability in structure-activity relationship (SAR) studies, pharmacological screening cascades, or analytical method development. Furthermore, the broader 2-aminoimidazolone natural product class—exemplified by marine alkaloids such as leucettamine B and polyandrocarpamines A/B—demonstrates that subtle structural modifications at the 5-benzylidene/5-arylmethyl position profoundly impact kinase selectivity profiles (e.g., DYRK/CLK family inhibition) [1]. In procurement contexts, mistaking this compound for the isomeric XL413 (same molecular formula, entirely different scaffold and biological target) would invalidate any CDC7-focused experimental campaign .

Product-Specific Quantitative Differentiation Evidence for 2-Amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one (CAS 1354916-27-0)


Structural Differentiation via Heteroatom Identity: Furan-2-ylmethyl (Target) vs. Thiophen-2-ylmethyl vs. Benzyl vs. 4-Chlorobenzyl Analogs

The target compound's furan-2-ylmethyl substituent confers a distinct heteroatom (oxygen) at the 5-position side chain, differentiating it from the thiophene (sulfur), benzyl (carbon-only), and 4-chlorobenzyl (carbon-only + second chlorine) analogs. This is reflected in measurable molecular properties including molecular weight, exact mass, and molecular formula .

Structure-Activity Relationship Medicinal Chemistry Heterocyclic Chemistry

Purity and Quality Control Specification Differentiation Across Authorized Vendor Sources

Commercially available batches of the target compound carry different purity specifications and hazard classifications depending on the vendor. Fluorochem supplies the compound at 95.0% purity with full GHS hazard labeling (H302, H315, H319, H335) , while MolCore offers it at NLT 98% purity under ISO-certified quality systems . These differences have direct implications for downstream assay reproducibility and safety handling protocols.

Chemical Procurement Quality Control Analytical Chemistry

Class-Level Scaffold Validation: 2-Aminoimidazolone Core as a Privileged Kinase-Inhibitory Pharmacophore Documented in Marine Natural Product Literature

The 2-aminoimidazolone core of the target compound is a validated pharmacophore shared with multiple marine alkaloids that demonstrate quantitatively characterized kinase inhibition. Leucettamine B (a natural 2-aminoimidazolone) shows sub-micromolar IC₅₀ values against DYRK family kinases, while its synthetic derivative leucettine L41 exhibits potent inhibition of DYRKs and CLKs [1]. Polyandrocarpamines A and B, which also contain the 2-aminoimidazolone scaffold, were identified as potent and selective DYRK/CLK inhibitors capable of blocking cyclin D1 phosphorylation in cellular assays [1]. A focused library of ten synthetic 2-aminoimidazolone products was prepared via stereoselective aldol condensation, demonstrating the scaffold's synthetic tractability for SAR exploration [2].

Kinase Inhibition Natural Product Scaffolds Drug Discovery

Isomeric Differentiation Alert: Molecular Formula Identity with Clinical-Stage CDC7 Kinase Inhibitor XL413 Requires Strict Identity Verification

The target compound (CAS 1354916-27-0) and the clinical-stage CDC7 kinase inhibitor XL413/BMS-863233 (CAS 1169558-38-6) share the identical molecular formula C₁₄H₁₂ClN₃O₂ and molecular weight (289.72 g/mol), yet are structurally and pharmacologically unrelated . The target compound is a 2-amino-4,5-dihydro-1H-imidazol-4-one with a furan-2-ylmethyl substituent, whereas XL413 is an 8-oxa-3,5-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,10,12-pentaen-6-one with a (2S)-pyrrolidin-2-yl substituent . This isomeric relationship creates a procurement hazard: ordering by molecular formula alone could result in delivery of the incorrect compound.

Chemical Identity Verification Isomer Differentiation Procurement Risk Management

Best-Use Application Scenarios for 2-Amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one Informed by Quantitative Differentiation Evidence


Kinase Selectivity Profiling: DYRK/CLK Family Screening with Furan-2-ylmethyl vs. Benzylidene 2-Aminoimidazolone Analogs

Based on the class-level kinase inhibitory activity of the 2-aminoimidazolone scaffold documented for polyandrocarpamines and leucettamine B derivatives [1], the target compound is most appropriately deployed in head-to-head kinase selectivity panels against its close structural analogs (thiophene, benzyl, 4-chlorobenzyl). The furan oxygen's hydrogen-bond acceptor capacity may differentially modulate binding to the hinge region of DYRK1A or CLK1 relative to the thiophene sulfur or all-carbon benzyl, enabling SAR-driven optimization of kinase selectivity. Researchers should include the benzylidene-substituted 2-aminoimidazolones 8a, 8b, and 8j (from Xiao et al. 2013 [2]) as additional comparators to bridge the natural product and synthetic analog literature.

Analytical Reference Standard for LC-MS/MS Method Development and Isomeric Differentiation from XL413

The documented isomeric relationship between CAS 1354916-27-0 and XL413 (both C₁₄H₁₂ClN₃O₂, MW 289.72) creates a specific application scenario where the target compound serves as a critical reference standard for developing discriminatory LC-MS/MS methods. Analytical chemists can exploit the distinct chromatographic retention behavior expected from the furan-2-ylmethyl (more polar) vs. pyrrolidinyl-benzofuropyrimidinone (less polar) scaffolds to achieve baseline separation. The unique InChIKey (KEOCOHOYDLOONY-UHFFFAOYSA-N) and MDL number (MFCD21334715) should be embedded in analytical metadata to prevent misidentification in compound management databases.

Focused 2-Aminoimidazolone Library Synthesis via Aldol Condensation Using the Target Compound as a Core Scaffold Template

The demonstrated synthetic accessibility of 2-aminoimidazolones via stereoselective aldol condensation under microwave conditions [3] positions the target compound as a viable core scaffold for focused library construction. Diversification can be pursued at three vectors: (a) variation of the 5-arylmethyl substituent (furan→thiophene→substituted phenyl), (b) modification of the 4-chlorophenyl group (halogen replacement, introduction of additional substituents), and (c) N-functionalization of the 2-amino group. The commercial availability of the target compound at 95–98% purity from multiple vendors provides a reliable starting material for these derivatization campaigns.

Negative Control for CDC7 Kinase Inhibitor Studies Requiring a Structurally Distinct Isomer

Because XL413 (BMS-863233) is a well-characterized, potent CDC7 kinase inhibitor used in DNA replication and cancer biology research , and because the target compound shares the same molecular formula but possesses an entirely different scaffold with no documented CDC7 activity, CAS 1354916-27-0 can be rationally deployed as a matched-molecular-formula negative control compound. This application is unique to this isomer pair and cannot be fulfilled by any other commercially available 2-aminoimidazolone. Researchers must verify the absence of CDC7 inhibitory activity experimentally before relying on the target compound as a negative control.

Quote Request

Request a Quote for 2-amino-5-(4-chlorophenyl)-5-[(furan-2-yl)methyl]-4,5-dihydro-1H-imidazol-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.